molecular formula C21H32N4O6S B2748882 N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-65-2

N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2748882
CAS RN: 872862-65-2
M. Wt: 468.57
InChI Key: MTBCSROQLPLZNW-UHFFFAOYSA-N
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Description

N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to bind to specific biological targets and modulate their activity, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Studies

Research in the area of morpholine derivatives, including compounds similar to "N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide," focuses on novel synthetic routes, characterization, and exploration of their potential applications in various fields, including medicinal chemistry and material science.

  • Advanced Synthesis Techniques : The synthesis of morpholine derivatives involves advanced synthetic techniques that highlight the versatility of morpholines in chemical synthesis. For example, Palchykov and Chebanov (2019) discuss recent advances in synthesizing morpholines from 1,2-amino alcohols, aziridines, and epoxides, emphasizing stereoselective syntheses and transition metal catalysis. These methods are crucial for producing morpholine derivatives with precise structural characteristics for potential applications in drug development and material science (Palchykov & Chebanov, 2019).

  • Molecular Structural Analysis : High-precision structural determinations are critical for understanding the properties and potential applications of morpholine derivatives. For instance, Buu et al. (2019) provide a detailed analysis of the crystal structure of a morpholine derivative, offering insights into its conformation, hydrogen bonding patterns, and supramolecular interactions. Such detailed structural information is essential for the rational design of morpholine-based compounds with desired properties (Buu et al., 2019).

  • Chemical Modification and Functionalization : Morpholine derivatives are subject to various chemical modifications to explore new biological activities or material properties. For example, the synthesis of enantiopure 2,6-disubstituted morpholines by Penso et al. (2008) through a regioselective O-protection/activation protocol demonstrates the potential for creating morpholine-based compounds for pharmaceutical applications. This approach allows for the generation of structurally diverse morpholine derivatives that can be further explored for various scientific and industrial applications (Penso et al., 2008).

  • Applications in Medicinal Chemistry : While directly related studies on "this compound" might not be available, the structural motifs present in this compound, such as morpholine, are frequently explored in drug design. Research on morpholine derivatives often aims to exploit their potential as scaffolds or intermediates in the synthesis of bioactive molecules, indicating a broader application in the development of therapeutic agents.

properties

IUPAC Name

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6S/c1-17-4-6-18(7-5-17)32(28,29)25-10-3-13-31-19(25)16-23-21(27)20(26)22-8-2-9-24-11-14-30-15-12-24/h4-7,19H,2-3,8-16H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBCSROQLPLZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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